4-Hydroxypyridine 1-oxide

Drug Metabolism Toxicology Cytochrome P450

Researchers using generic hydroxypyridine N-oxide isomers risk divergent synthetic pathways and altered metabolic profiles due to positional isomer effects. 4-Hydroxypyridine 1-oxide (4-HPO) eliminates this ambiguity as an isomer-specific reagent with unique tautomeric and electronic properties. • Negative control for CYP1A1 induction assays - no effect on CYP1A1 expression vs. active 2- and 3-isomers • Differential reactivity with POCl₃/SO₂Cl₂ enables targeted chloro-pyridine derivative synthesis • Validated standard for mass spectrometry and chromatographic method development Supplied with full analytical documentation (HPLC, NMR). Global shipping under ambient conditions.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 6890-62-6
Cat. No. B189403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyridine 1-oxide
CAS6890-62-6
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN(C=CC1=O)O
InChIInChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,8H
InChIKeyNCDOCXYTOYFYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypyridine 1-oxide | N-Oxide Heterocycle for Research


4-Hydroxypyridine 1-oxide (4-HPO) is a heterocyclic compound belonging to the pyridine N-oxide family, characterized by a hydroxyl group at the para position and an oxygen atom bonded to the ring nitrogen [1]. This unique arrangement confers distinct tautomeric and electronic properties compared to its isomeric analogs [2]. Its primary value in research and industrial settings lies in its role as a key synthetic intermediate and its differential behavior in biological systems.

StructureDistinct tautomeric equilibrium vs. 2- and 3-isomers
SynthesisPrecursor in selective halogenation and deoxygenation pathways
BiologyReported absence of CYP1A1 induction in rat model

Why Substituting 4-Hydroxypyridine 1-oxide with Analogs Fails


Generic substitution between hydroxypyridine N-oxide isomers is not scientifically valid due to their distinct physicochemical and biological properties. The position of the hydroxyl group on the pyridine ring dramatically influences the compound's tautomeric equilibrium [1], its behavior in mass spectrometry [2], and its interaction with biological targets like cytochrome P450 enzymes [3]. Using 2- or 3-hydroxypyridine N-oxide as a simple replacement for the 4-isomer can lead to divergent synthetic pathways, altered metabolic profiles, and inaccurate research results.

Positional isomer shift

2- or 3-isomer may alter tautomeric equilibrium and mass fragmentation patterns, limiting direct replacement.

CYP modulation divergence

Substituting isomers may shift CYP1A1 enzyme modulation profile; 4-isomer shows no effect while others induce/repress.

Synthetic pathway mismatch

4-chloro analog yields different reaction outcomes with POCl₃ and SO₂Cl₂; cannot replicate 4-HPO reactivity.

Selection Criteria for 4-Hydroxypyridine 1-oxide


CYP1A1 Induction: Isomer Differentiation in Metabolism

In a comparative study on cytochrome P450 1A1 (CYP1A1) induction in rat liver and kidney, 4-hydroxypyridine had no effect on the expression of the enzyme, whereas its isomers, 2-hydroxypyridine and 3-hydroxypyridine, caused tissue-specific induction or repression [1]. This stark difference in biological activity is a critical selection criterion for studies involving hepatic metabolism and drug-drug interaction assessments.

CYP1A1 Induction
Head-to-head
4-isomer: no effect on CYP1A1 expression. 2- and 3-isomers: tissue-specific induction or repression in rat liver/kidney.
Isomer-specific CYP modulation context
Single 2.5 mmol/kg ip dose; enzyme activity, western & northern blot. Supports negative control selection.
Drug Metabolism Toxicology Cytochrome P450

Tautomeric Stability and Structural Rationale

Ab initio calculations at the 6-31G* level reveal that the most stable tautomeric forms differ significantly among the hydroxypyridine N-oxide isomers [1]. While 2- and 3-hydroxypyridine N-oxides have defined, most stable tautomers, 4-hydroxypyridine 1-oxide is known to exist in approximately equal amounts of two tautomeric forms [2]. This unique tautomeric equilibrium directly influences its reactivity and intermolecular interactions compared to its isomers.

Tautomeric Equilibrium
Class-level
4-isomer: ~equal mixture of two tautomers. 2- and 3-isomers: each has a single strongly preferred tautomer.
Structural basis for isomer non-interchangeability
Ab initio 6-31G* gas-phase calculations. Tautomeric state impacts reactivity and interactions.
Computational Chemistry Physical Organic Chemistry Molecular Modeling

Divergent Reactivity with Acid Chlorides

A foundational study from 1955 documents that 4-hydroxypyridine-N-oxide and its 4-chloro analog exhibit markedly different reactivities when treated with the same acid chlorides [1]. Specifically, phosphorus oxychloride replaces the hydroxyl group of 4-HPO with chlorine and promotes deoxygenation of the N-oxide, whereas it leaves the 4-chloro analog unaffected in this regard. Conversely, sulphuryl chloride removes the N-oxide oxygen and introduces chlorine at an α-position for 4-HPO, a reaction pathway not shared with the chloro-derivative.

Acid Chloride Reactivity
Head-to-head
4-HPO with POCl₃: OH→Cl and deoxygenation. With SO₂Cl₂: deoxygenation + α-chlorination. 4-Cl-Pyridine N-oxide: distinct, non-overlapping pathways.
Unique synthetic utility; chloro-analog does not match reactivity
Reactions with POCl₃ and SO₂Cl₂. Confirms 4-HPO as a distinct chemical entity.
Organic Synthesis Chemical Intermediates Halogenation

High-Impact Applications of 4-Hydroxypyridine 1-oxide


Metabolic Studies as a Non-Inducing Negative Control

Given its unique lack of effect on CYP1A1 enzyme expression compared to its isomers [1], 4-hydroxypyridine 1-oxide is an ideal candidate for use as a negative control in in vivo and in vitro studies investigating cytochrome P450 induction by pyridine-related compounds. This application ensures that observed metabolic changes are not artifacts of the solvent or vehicle and are specifically linked to the active metabolites.

Precursor for Halogenated Pyridine Derivatives

The differential reactivity of 4-hydroxypyridine 1-oxide with acid chlorides like POCl3 and SO2Cl2 [1] makes it a valuable starting material for the targeted synthesis of specific chloro- and deoxygenated pyridine derivatives. This route offers a level of control not achievable with other isomeric starting materials, which is essential for building complex molecular libraries or active pharmaceutical ingredient (API) intermediates.

Method Development for Isomer Differentiation

The distinct tautomeric state [1] and metal complexation behavior [2] of 4-hydroxypyridine 1-oxide compared to its 2- and 3-isomers make it a valuable standard for developing and validating analytical methods. These methods, including mass spectrometry and chromatography, are critical for quality control in chemical manufacturing and for pharmacokinetic studies where precise identification and quantification of specific isomers are required.

Application
Selection Property
Validation Focus
Negative control in CYP modulation studies
Isomer-specific CYP1A1 induction profile
CYP1A1 assay context; absence of modulation
Synthesis of halogenated pyridine intermediates
Chemoselective reactivity with POCl₃ and SO₂Cl₂
Reaction pathway specificity; deoxygenation control
Isomer differentiation in analytical methods
Distinct tautomeric state and metal complexation
MS and chromatographic isomer resolution

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35 linked technical documents
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